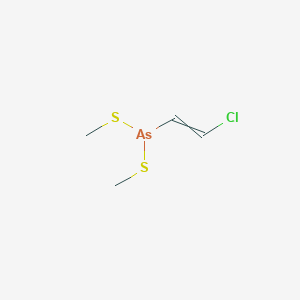
Bis(methylthio)(2-chlorovinyl)arsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylthio)(2-chlorovinyl)arsine is an organoarsenic compound with the chemical formula C4H8AsClS2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methylthio)(2-chlorovinyl)arsine typically involves the reaction of arsenic trichloride with methyl mercaptan and 2-chlorovinyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates safely. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methylthio)(2-chlorovinyl)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.
Reduction: Reduction reactions can convert it into simpler arsenic-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic trichloride, arsenic oxides, and substituted organoarsenic compounds .
Applications De Recherche Scientifique
Bis(methylthio)(2-chlorovinyl)arsine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of Bis(methylthio)(2-chlorovinyl)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is mediated through the formation of covalent bonds between the arsenic atom and the thiol groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lewisite: An organoarsenic compound with similar chemical properties but different applications.
Arsenic Trichloride: A simpler arsenic compound used in various chemical reactions.
Arsenic Oxides: Oxidized forms of arsenic with distinct chemical and physical properties
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C4H8AsClS2 |
|---|---|
Poids moléculaire |
230.6 g/mol |
Nom IUPAC |
2-chloroethenyl-bis(methylsulfanyl)arsane |
InChI |
InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3 |
Clé InChI |
NJKRWVWIAQCGSF-UHFFFAOYSA-N |
SMILES canonique |
CS[As](C=CCl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


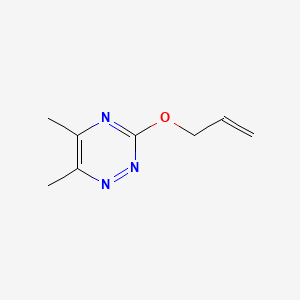

![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
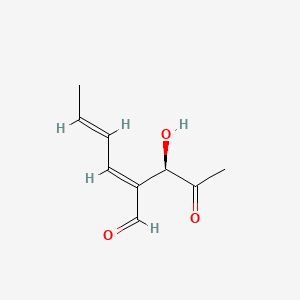
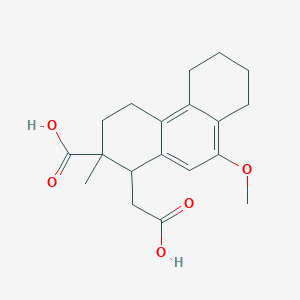


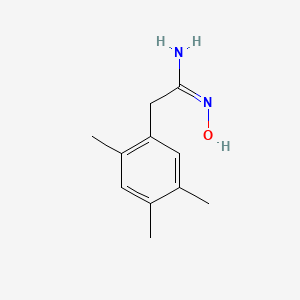
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
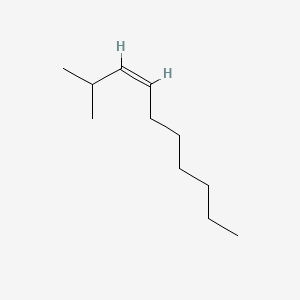
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
